Boc-Arg(Mtr)-OH
Description
Historical Context of Arginine Protecting Groups in Peptide Synthesis
The protection of the arginine side chain has been a significant area of development in peptide synthesis. Early methods in Boc chemistry employed the tosyl (Tos) group for arginine protection. nih.gov The Tos group is typically removed using strong acids such as anhydrous HF or trifluoromethanesulfonic acid (TFMSA). nih.gov
Evolution from Early Protecting Groups (e.g., Tosyl, Mts) to Mtr
The evolution of arginine protecting groups aimed at finding moieties that offered improved lability and minimized side reactions compared to earlier options like the tosyl group. Following the use of Tos, the mesityl-2-sulfonyl (Mts) group was developed by Yajima's group, offering easier removal than the Tos group. nih.govpeptide.com
Development of Mtr by Masahiko et al.
Further advancements led to the development of the 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) group by Masahiko et al. nih.gov The Mtr group was designed to be more labile than Mts, allowing for removal with nearly neat trifluoroacetic acid (TFA) in the presence of scavengers over an extended period. nih.gov
Significance of Arginine Side Chain Protection in Peptide Synthesis
Protecting the arginine side chain is essential in peptide synthesis for several critical reasons, despite the seemingly low reactivity of the protonated guanidino group towards acylation. nih.govmdpi.com
Addressing Reactivity of the Guanidine (B92328) Moiety
Although the guanidino group is protonated and less reactive towards acylation, its basicity can still interfere with coupling reactions and lead to undesired side products. nih.govmdpi.com Protection facilitates the solubility of arginine in the organic solvents commonly used in solid-phase peptide synthesis (SPPS). nih.govmdpi.com
Prevention of Side Reactions (e.g., deguanidination, δ-lactam formation)
Protection is crucial to prevent significant side reactions. One such reaction is deguanidination, which can lead to the formation of ornithine residues during peptide chain elongation or cleavage. nih.govdiva-portal.org Another important side reaction is δ-lactam formation, a process driven by the formation of a six-membered ring. nih.govdiva-portal.orgnih.govresearchgate.net δ-lactam formation can occur during the coupling step when the carboxylic group of arginine is activated, leading to impractical consumption of the activated arginine and potentially resulting in deletion (des-Arg) peptides. nih.gov
Role of Boc-Arg(Mtr)-OH within Boc Chemistry Strategy
This compound plays a specific role within the Boc chemistry strategy for peptide synthesis. The Boc (tert-butyloxycarbonyl) group is commonly used for temporary Nα-amino protection in this strategy, being removed by acid treatment. fishersci.canih.govug.edu.plresearchgate.net The Mtr group on the arginine side chain is a "permanent" or semi-permanent protecting group in this context, designed to remain intact during the repetitive Boc deprotection steps and removed at a later stage, typically during the final cleavage of the peptide from the solid support using strong acid conditions, often involving TFA with appropriate scavengers. nih.govpeptide.comuwec.eduiris-biotech.de this compound is listed as suitable for Boc solid-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O7S/c1-12-11-16(31-7)13(2)14(3)17(12)33(29,30)25-19(22)23-10-8-9-15(18(26)27)24-20(28)32-21(4,5)6/h11,15H,8-10H2,1-7H3,(H,24,28)(H,26,27)(H3,22,23,25)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZHJRGYWGPJSD-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102185-38-6 | |
| Record name | Boc-Arg(Mtr)-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies and Chemical Transformations of Boc Arg Mtr Oh
Synthetic Routes for Boc-Arg(Mtr)-OH
This compound, or Nα-tert-butyloxycarbonyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine, is an arginine derivative where the guanidino side chain is protected by the Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group. medchemexpress.comsigmaaldrich.com This protection is crucial to prevent side reactions at the highly nucleophilic guanidinium (B1211019) group during peptide synthesis.
Integration within Peptide Elongation Strategies
This compound is incorporated into a growing peptide chain during SPPS. The synthesis cycle involves the removal of the N-terminal Boc group from the resin-bound peptide, followed by a neutralization step. The carboxyl group of the incoming this compound is then activated and coupled to the newly liberated N-terminal amine of the peptide chain.
A highly efficient method for the activation and coupling of this compound involves a cocktail of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole), and DIEA (N,N-diisopropylethylamine). google.comgoogle.com In this process, HOBt reacts with the carboxylic acid of this compound to form an active ester, which is less susceptible to racemization. rsc.orgpeptide.com HBTU then facilitates the rapid formation of a more reactive species, promoting efficient peptide bond formation. youtube.comcreative-peptides.com DIEA, a sterically hindered, non-nucleophilic base, is added to maintain a basic environment necessary for the coupling reaction to proceed effectively. youtube.combachem.com
| Reagent | Full Name | Function in Coupling |
| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Coupling Activator |
| HOBt | 1-hydroxybenzotriazole (B26582) | Racemization Suppressor |
| DIEA | N,N-diisopropylethylamine | Base |
N-Methyl-2-pyrrolidone (NMP) is a commonly employed solvent in solid-phase peptide synthesis due to its excellent solvating properties. peptide.combiotage.comgoogle.com It effectively dissolves the protected amino acids, reagents, and swells the resin support, which is crucial for efficient reaction kinetics. peptide.comrsc.orgrsc.org The polar aprotic nature of NMP facilitates the dissolution of the growing peptide chain, which can sometimes aggregate, especially in the case of hydrophobic sequences. biotage.com
Considerations for Stereochemical Integrity during Coupling
Maintaining the stereochemical integrity of the chiral α-carbon of the amino acid is paramount during peptide synthesis. Racemization, the loss of stereochemical purity, can occur during the activation step. The use of coupling additives like HOBt is critical in minimizing this side reaction. rsc.orgpeptide.compeptide.com HOBt intercepts the activated carboxyl group to form an active ester, which is less prone to forming an oxazolone (B7731731) intermediate, the primary pathway for racemization. peptide.com The choice of base is also important; sterically hindered bases like DIEA are preferred as they are less likely to abstract the α-proton of the activated amino acid. bachem.com
| Factor | Contribution to Stereochemical Integrity |
| Coupling Additives (e.g., HOBt) | Forms an active ester intermediate that is less prone to racemization. rsc.orgpeptide.com |
| Choice of Base (e.g., DIEA) | A non-nucleophilic, sterically hindered base minimizes α-proton abstraction. bachem.com |
| Reaction Conditions | Shorter activation times and controlled temperatures reduce the likelihood of racemization. |
Deprotection Mechanisms and Strategies for the Mtr Group in Boc Arg Mtr Oh
Acid-Labile Nature of the Mtr Protecting Group
The Mtr group is a sulfonyl-based protecting group designed for the guanidino function of arginine. sigmaaldrich.comnih.gov It is characterized by its lability under acidic conditions, allowing for its removal during the final cleavage step of a peptide from its solid support, particularly in Boc-based synthesis strategies. peptide.com However, its reactivity towards acid is significantly lower than other commonly used arginine protecting groups in Fmoc chemistry, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). sigmaaldrich.comthermofisher.compeptide.com The general order of acid lability for these groups is Pbf > Pmc > Mtr. nih.govpeptide.com This reduced acid lability means that the complete removal of the Mtr group requires stronger acidic conditions or significantly extended reaction times compared to its counterparts. sigmaaldrich.comthermofisher.com
Cleavage Conditions and Reagents
The deprotection of the Mtr group is typically achieved through acidolysis, a chemical process involving the cleavage of a chemical bond by an acid. The specific conditions and reagents are selected to efficiently remove the Mtr group while minimizing potential side reactions.
The most common method for Mtr group removal involves treatment with a high concentration of Trifluoroacetic Acid (TFA). peptide.compeptide.com A typical cleavage cocktail consists of 95% aqueous TFA. sigmaaldrich.com However, the acid-mediated cleavage generates reactive cationic species that can lead to undesirable modifications of sensitive amino acid residues within the peptide sequence. thermofisher.comsigmaaldrich.com To prevent these side reactions, scavengers are essential components of the cleavage cocktail. thermofisher.com
During the acidic cleavage of the Mtr group and other protecting groups like Boc, highly reactive carbocations are generated. thermofisher.compeptide.com These electrophilic species can attack nucleophilic side chains of certain amino acids, such as tryptophan, methionine, and tyrosine. thermofisher.comsigmaaldrich.com Scavengers are small molecules added to the cleavage mixture to trap these carbocations, thereby preventing them from reacting with the peptide. thermofisher.com Common scavengers used in Mtr deprotection include thioanisole (B89551), phenol, 1,2-ethanedithiol (B43112) (EDT), and trialkylsilanes like triisopropylsilane (B1312306) (TIS). sigmaaldrich.comsigmaaldrich.com Thioanisole, in particular, has been shown to accelerate the removal of Mtr groups. sigmaaldrich.comsigmaaldrich.com
| Scavenger | Function | Common Concentration | Reference |
| Thioanisole | Accelerates Mtr removal, scavenges cations | 5% | sigmaaldrich.com |
| Phenol | Scavenges cations, offers protection to Tyr and Trp | 5% | sigmaaldrich.compeptide.com |
| 1,2-Ethanedithiol (EDT) | Scavenges t-butyl cations, prevents Trp oxidation | 2.5% | sigmaaldrich.com |
| Triisopropylsilane (TIS) | Effective cation scavenger, reduces Trt groups | 2.5% | sigmaaldrich.comnih.gov |
| Water | Scavenges t-butyl cations | 2.5-5% | sigmaaldrich.comnih.gov |
The indole (B1671886) side chain of tryptophan is particularly susceptible to modification during Mtr deprotection. thermofisher.comsigmaaldrich.com The sulfonyl-based protecting group, upon cleavage, can generate reactive species that lead to the N-sulfonation of the arginine's guanidino group or the alkylation/sulfonation of the tryptophan indole ring. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This side reaction is a significant challenge, especially in peptides containing both Arg(Mtr) and unprotected Tryptophan. sigmaaldrich.com The use of scavengers like thioanisole or EDT is crucial to suppress this modification. sigmaaldrich.comsigmaaldrich.com A more robust strategy to completely eliminate this side reaction is the use of tryptophan with its indole nitrogen protected by a Boc group (Fmoc-Trp(Boc)-OH) during synthesis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Due to the Mtr group's lower acid lability, complete removal often requires prolonged exposure to the TFA cleavage cocktail. sigmaaldrich.com Reaction times can vary significantly depending on the peptide sequence and, crucially, the number of Arg(Mtr) residues present. While a single Arg(Mtr) residue might be cleaved within 3-4 hours, peptides containing multiple Mtr groups may require treatment for as long as 12 to 24 hours for complete deprotection. sigmaaldrich.comthermofisher.comthermofisher.com Such extended cleavage times increase the risk of side reactions, including the degradation of sensitive residues. thermofisher.comsigmaaldrich.com While elevated reaction temperatures can shorten the required deprotection time, they can also promote undesired side reactions. peptide.com Therefore, a compromise must often be made between achieving complete deprotection and maintaining the integrity of the peptide. sigmaaldrich.com Monitoring the progress of the deprotection by High-Performance Liquid Chromatography (HPLC) is highly recommended to optimize the cleavage time. sigmaaldrich.compeptide.compeptide.com
| Number of Arg(Mtr) Residues | Typical TFA Cleavage Time | Key Considerations | Reference |
| Single | 3 - 7.5 hours | Generally manageable with appropriate scavengers. | peptide.comthermofisher.com |
| Multiple | Up to 24 hours | Increased risk of side reactions (e.g., Trp modification); HPLC monitoring is crucial. | sigmaaldrich.comthermofisher.comsigmaaldrich.com |
Given the challenges associated with the slow cleavage of the Mtr group using standard TFA cocktails, alternative, more potent deprotection methods have been developed. A notable alternative is the use of Trimethylsilyl (B98337) bromide (TMSBr) in the presence of TFA and scavengers. sigmaaldrich.comsigmaaldrich.com This reagent has been shown to cleanly and rapidly deprotect even multiple Arg(Mtr) residues, with reactions often complete within 15 minutes at 0°C. sigmaaldrich.comsigmaaldrich.compeptide.com Furthermore, the TMSBr method has been found to completely suppress the formation of sulfonation by-products, even when unprotected tryptophan is used. sigmaaldrich.comsigmaaldrich.com A typical cocktail for this method includes TMSBr, TFA, thioanisole, EDT, and m-cresol. sigmaaldrich.compeptide.com
| Method | Reagent Cocktail Example | Reaction Time | Advantages | Reference |
| Standard TFA Cleavage | TFA/Thioanisole/Water/TIS (92.5:2.5:2.5:2.5) | 3 - 24 hours | Widely used and understood. | sigmaaldrich.comthermofisher.com |
| TMSBr Cleavage | TMSBr/TFA/Thioanisole/EDT/m-cresol | 15 minutes | Very rapid; suppresses sulfonation side reactions. | sigmaaldrich.comsigmaaldrich.compeptide.com |
Alternative Deprotection Methods
Trimethylsilyl Bromide (TMSBr)
Trimethylsilyl bromide (TMSBr) in trifluoroacetic acid (TFA), mediated by a soft nucleophile like thioanisole, has been established as a potent and rapid deprotection reagent. This method offers a significant advantage over standard TFA-based cocktails, particularly for peptides containing multiple Arg(Mtr) residues. sigmaaldrich.com
The TMSBr procedure has been shown to cleanly deprotect up to four Arg(Mtr) residues in as little as 15 minutes at 0°C. sigmaaldrich.com This rapid cleavage minimizes the peptide's exposure to harsh acidic conditions, thereby reducing the degradation of the final product. sigmaaldrich.com A key advantage of the TMSBr method is its ability to completely suppress the formation of sulfonation by-products, a common issue with Mtr group cleavage, even when unprotected tryptophan is present in the sequence. sigmaaldrich.com The original TMSBr method has been modified to improve its convenience and applicability for larger peptides, yielding crude products with purity comparable to those obtained by standard hydrogen fluoride (B91410) (HF) cleavage. nih.gov
Table 1: Optimized Conditions for TMSBr-mediated Deprotection of Arg(Mtr)
| Component | Role | Typical Concentration/Amount |
|---|---|---|
| TMSBr | Primary Deprotecting Agent | 1.32 ml (in 10 ml total volume) |
| TFA | Acidic Solvent | 7.5 ml (in 10 ml total volume) |
| Thioanisole | Soft Nucleophile/Scavenger | 1.17 ml |
| Ethanedithiol (EDT) | Scavenger | 0.50 ml |
| m-Cresol | Scavenger | 0.1 ml |
| Temperature | Reaction Condition | 0°C |
| Time | Reaction Duration | 15 minutes |
This table summarizes a common protocol for TMSBr cleavage, which has been shown to be effective for peptides with multiple Arg(Mtr) residues. sigmaaldrich.com
Pentamethylbenzene (PMB) as a Promoter
Pentamethylbenzene (PMB) has been identified as an effective promoter for the acid-catalyzed deprotection of the Arg(Mtr) group when used as an additive in TFA. scispace.com The rate of cleavage increases with the number of methyl groups on the benzene (B151609) ring of the scavenger, with PMB being the most effective among the methylbenzenes tested. scispace.com
The mechanism, while not fully elucidated, is presumed to involve PMB acting as a non-Lewis basic cation scavenger. scispace.comresearchgate.net It traps the reactive carbocations generated during the cleavage of the protecting group, which promotes the forward reaction and prevents undesired side reactions, such as alkylation of sensitive residues. scispace.com The addition of PMB to TFA was shown to accelerate the removal of the Mtr protecting group, demonstrating its utility as a valuable scavenger in peptide synthesis. scispace.com
Table 2: Effect of Additives on Deprotection Rate in TFA
| Additive | Relative Deprotection Rate | Role |
|---|---|---|
| None | Baseline | - |
| Methylbenzenes | Increasing with methylation | Cation Scavenger |
| Pentamethylbenzene (PMB) | Most Effective | Cation Scavenger |
| Thioanisole | High | Cation Scavenger |
This table illustrates the comparative effectiveness of different scavengers in promoting acidolytic deprotection, with PMB showing the highest efficacy among methylbenzenes. scispace.com
Challenges and Considerations in Mtr Deprotection
While the Mtr group is effective for protecting the arginine side chain, its removal is not without challenges. The primary difficulties include ensuring complete cleavage, especially in complex peptides, and preventing side reactions involving acid-sensitive amino acid residues. sigmaaldrich.comnih.govnih.gov
Incomplete Removal, especially with Multiple Arginine Residues
The Mtr group is known for being less acid-labile compared to other sulfonyl-based protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). Consequently, its complete removal often requires prolonged exposure to strong acids. thermofisher.com
This issue is exacerbated in peptides containing multiple Arg(Mtr) residues. sigmaaldrich.comthermofisher.com Deprotection times can extend up to 12 or even 24 hours to achieve complete removal. thermofisher.com Such long cleavage times can lead to significant degradation of the peptide product, compromising both yield and purity. sigmaaldrich.com The challenge lies in finding a balance between achieving complete deprotection and minimizing peptide degradation. When incomplete deprotection is suspected after several hours, it is often recommended to precipitate the peptide and repeat the cleavage process with fresh reagents.
Potential for Side Reactions with Acid-Sensitive Residues
The harsh acidic conditions required for Mtr cleavage can induce a variety of side reactions, particularly with susceptible amino acid residues like tryptophan, serine, and threonine. sigmaaldrich.comnih.gov The reactive species generated from the cleavage of the Mtr group can react with these residues, leading to undesired modifications of the final peptide. sigmaaldrich.comgoogle.com
A significant and well-documented side reaction during Mtr deprotection is the sulfonation of the indole ring of tryptophan. peptide.comsigmaaldrich.com The sulfonyl moieties released from the arginine side chain can act as electrophiles and attack the electron-rich indole side chain of tryptophan. peptide.com This modification can be difficult to prevent, especially when the tryptophan and arginine residues are in close proximity within the peptide sequence. google.com
To mitigate this side reaction, several strategies are employed:
Use of Scavengers: Additives like thioanisole can help to trap the reactive sulfonyl cations. peptide.com
Indole Protection: The most effective method is to protect the tryptophan indole nitrogen with a Boc (tert-butyloxycarbonyl) group. Fmoc-Trp(Boc)-OH is strongly recommended for syntheses involving Arg(Mtr) as it effectively suppresses sulfonation. peptide.comsigmaaldrich.com
Another potential side reaction associated with sulfonyl-based protecting groups like Mtr is the formation of N-sulfonated arginine. sigmaaldrich.com This occurs when the cleaved sulfonyl group reattaches to a nitrogen atom on the arginine side chain. The TMSBr cleavage method has been reported to suppress the formation of such sulfonation by-products. sigmaaldrich.com Additionally, during the cleavage of Mtr groups in peptides that also contain O-tert-butyl-protected serine or threonine, O-sulfonation of these hydroxyamino acids can occur as a significant side reaction if appropriate scavengers are not present. nih.gov
Table of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| 4-methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr |
| Boc-Arg(Mtr)-OH | - |
| tert-butyloxycarbonyl | Boc |
| Trimethylsilyl Bromide | TMSBr |
| Trifluoroacetic acid | TFA |
| Hydrogen fluoride | HF |
| Ethanedithiol | EDT |
| Pentamethylbenzene | PMB |
| 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Pmc |
| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf |
Formation of O-sulfonated Serine and Threonine
Detailed investigations into this phenomenon have revealed that the extent of O-sulfonation is highly dependent on the cleavage conditions, particularly the presence or absence of nucleophilic scavengers in the TFA cocktail.
Mechanism of O-Sulfonation:
The acidic cleavage of the Mtr group from the arginine side chain is thought to proceed via the generation of a sulfonyl cation or a related reactive species. This electrophilic intermediate, if not trapped, can then react with the nucleophilic hydroxyl groups of serine and threonine residues within the peptide chain.
Research Findings:
A seminal study in the field systematically investigated this side reaction using model peptides. The research confirmed that in the absence of appropriate scavengers, the cleavage of the Mtr group with TFA leads to substantial levels of O-sulfonation on both serine and threonine residues. The identity of these sulfonated peptide byproducts was unequivocally confirmed through a combination of mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. nih.gov
The formation of these peptide sulfuric acid mono-esters was observed to occur in high yields, highlighting the critical need for optimized deprotection strategies when using Mtr-protected arginine in the synthesis of serine- and threonine-containing peptides. nih.gov
Subsequent research has further corroborated these findings and explored various strategies to mitigate this undesirable side reaction. The inclusion of scavengers in the cleavage cocktail is the most common and effective approach.
Impact of Scavengers on O-Sulfonation:
The addition of nucleophilic scavengers to the TFA cleavage mixture is crucial for quenching the reactive sulfonyl species generated during Mtr deprotection, thereby preventing the sulfonation of serine and threonine. The effectiveness of different scavengers can vary.
| Scavenger Cocktail | Observation | Reference |
| Trifluoroacetic Acid (TFA) alone | High yields of O-sulfonated serine and threonine byproducts. | nih.gov |
| TFA with Thioanisole/Thiocresol | Found to be the most efficient in suppressing the sulfonation side reaction. |
This table is generated based on available research findings. Specific quantitative yields can vary depending on the peptide sequence, reaction conditions, and the specific ratio of scavengers used.
Alternative Deprotection Strategies:
To completely circumvent the issue of O-sulfonation, alternative deprotection methods for the Mtr group have been explored. One such method involves the use of trimethylsilyl bromide (TMSBr) in the presence of scavengers like ethanedithiol (EDT), m-cresol, and thioanisole in TFA. This reagent has been shown to cleanly and rapidly deprotect Mtr groups without causing the formation of sulfonated byproducts.
Analytical Characterization:
The identification and quantification of O-sulfonated byproducts are typically achieved using high-performance liquid chromatography (HPLC) coupled with mass spectrometry. The sulfonated peptide will have a characteristic mass increase of 80 Da (the mass of a sulfonyl group, SO₃) compared to the target peptide. The separation of the sulfonated impurity from the desired peptide can be challenging due to their similar physicochemical properties.
Applications of Boc Arg Mtr Oh in Peptide Synthesis Research
Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for creating peptides, offering advantages such as ease of purification through simple filtration and the possibility of automation. iris-biotech.de The Boc chemistry strategy, one of the two main approaches in SPPS, utilizes acid-labile protecting groups. iris-biotech.de Boc-Arg(Mtr)-OH is specifically designed for this strategy, where the Boc group on the alpha-amine is removed under mild acidic conditions, while the Mtr group on the arginine side chain and the peptide-resin linker are stable to these conditions but cleaved by strong acid at the end of the synthesis. nih.govpeptide.com
General Protocols and Stepwise Assembly
In Boc-SPPS, the peptide chain is assembled stepwise, typically from the C-terminus to the N-terminus, while anchored to an insoluble solid support (resin). nih.govpeptide.com The general protocol involves a cycle of deprotection, washing, coupling, and washing for each amino acid addition. This compound is introduced during the coupling step when an arginine residue is required in the sequence.
A typical coupling reaction using this compound involves activating the carboxyl group of the amino acid to facilitate peptide bond formation with the free amino group of the resin-bound peptide chain. Common coupling reagents used in Boc-SPPS include carbodiimides like DCC or DIC, often in combination with additives such as HOBt, or activating agents like HBTU, TBTU, BOP, or HATU. peptide2.com For example, this compound can be mixed with coupling reagents like HBTU and HOBt in a solvent such as NMP, followed by the addition of a base like DIEA, and then reacted with the resin-bound peptide. mdpi.com Double coupling may be performed to ensure complete reaction, especially with challenging sequences or hindered amino acids. mdpi.com
After the coupling of this compound, the resin is washed to remove excess reagents and byproducts. The Boc protecting group on the alpha-amine of the newly added arginine residue is then removed using a moderately strong acid, typically trifluoroacetic acid (TFA), often in dichloromethane. nih.govmdpi.com This deprotection step liberates the alpha-amino group, making it available for the coupling of the next protected amino acid in the sequence. The resin is then washed again to remove the cleaved Boc group and acid. This cycle is repeated for each subsequent amino acid until the desired peptide sequence is assembled. peptide.com
Coupling Efficiency and Optimization
Efficient coupling is critical in SPPS to achieve high yields and purity of the final peptide. Incomplete coupling can lead to the formation of deletion sequences, which are difficult to remove during purification. peptide2.com The coupling efficiency of this compound can be influenced by various factors, including the coupling reagent system used, the solvent, reaction time, temperature, and the specific peptide sequence being synthesized.
While specific data tables detailing the coupling efficiency of this compound under various conditions were not extensively found, general principles of SPPS coupling apply. Using excess amounts of the activated amino acid and coupling reagent, optimizing reaction times, and employing effective activating agents and additives are common strategies to enhance coupling efficiency. iris-biotech.de Double coupling, as mentioned earlier, is a technique often employed to drive the reaction to completion, particularly for challenging couplings involving hindered or less reactive amino acids like arginine. mdpi.com
Cleavage from Resin and Side-Chain Deprotection Strategies
Upon completion of the peptide chain assembly on the solid support, the peptide must be cleaved from the resin, and simultaneously, the side-chain protecting groups, including the Mtr group on arginine, are typically removed. In Boc chemistry, this global deprotection and cleavage are usually performed using strong acidic conditions. nih.govpeptide.com
The Mtr group is acid-labile and is generally removed during the final cleavage of the peptide from the resin using strong acids such as anhydrous hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.govnih.gov These strong acids cleave both the peptide-resin linker and the acid-labile side-chain protecting groups.
However, the use of strong acids can potentially lead to side reactions, such as modification of acid-sensitive amino acid residues like tryptophan, tyrosine, and methionine, by carbocations generated during the cleavage of protecting groups. nih.govpeptide2.com The Mtr group, being a sulfonyl-based protecting group, can also be associated with the formation of N-sulfonated arginine and O-sulfonated serine and threonine residues. sigmaaldrich.com To mitigate these side reactions, scavengers are typically included in the cleavage cocktail. Common scavengers include thiols (e.g., ethanedithiol, thioanisole), cresols, and water, which react with the generated carbocations and other reactive species, protecting the peptide chain. nih.govpeptide2.comsigmaaldrich.com Thioanisole (B89551) is known to accelerate the removal of the Mtr group in TFA. sigmaaldrich.com
The complete removal of the Mtr group, being less acid-labile compared to some other arginine protecting groups like Pmc or Pbf, may require longer cleavage times, potentially up to 24 hours, especially for peptides containing multiple arginine residues or when less aggressive cleavage conditions are used. sigmaaldrich.compeptide.com
Retention of Protecting Groups Post-Cleavage for Bioconjugation
Retaining the Mtr protecting group (or other side-chain protection) after cleavage from the resin is valuable for subsequent bioconjugation or fragment coupling reactions. By using an orthogonal cleavage strategy that leaves the side-chain protecting groups intact, the reactive functional groups on the side chains are masked, preventing unwanted reactions during downstream modifications.
As demonstrated by the lanthanide-mediated dephosphorylation example, it is possible to cleave a peptide containing Arg(Mtr) from a specific resin while retaining the Mtr group. nih.gov This allows for the purification of the protected peptide, which can then be used in solution-phase reactions, such as coupling to another peptide fragment or conjugation to a non-peptidyl molecule, without the need for immediate deprotection of the arginine side chain. The Mtr group can then be removed in a separate step under conditions that are compatible with the bioconjugate or the coupled fragment. This approach expands the utility of peptides synthesized using this compound in the preparation of complex peptide conjugates and biomolecules.
Solution-Phase Peptide Synthesis
While SPPS is widely used, solution-phase peptide synthesis remains relevant, particularly for the synthesis of shorter peptides, peptide fragments, or for large-scale production. This compound can also be utilized as a building block in solution-phase synthesis.
In solution-phase synthesis, reactions are carried out in homogeneous solutions, and intermediates are typically isolated and purified at each step. This compound can be coupled to the C-terminus of a growing peptide chain (or another amino acid) in solution using various coupling reagents similar to those used in SPPS. google.com The choice of solvent, coupling reagent, and reaction conditions are optimized for each specific coupling step to maximize yield and minimize racemization.
For example, this compound has been coupled with H-Pro-NHEt in dimethylacetamide (DMAC) using HBTU and triethylamine (B128534) in a continuous flow system, achieving a high yield. google.com This demonstrates the applicability of this compound in solution-phase coupling reactions.
The Boc group is removed under acidic conditions, typically TFA or HCl in an organic solvent, to allow for the addition of the next amino acid. The Mtr group on the arginine side chain is stable to these mild acidic conditions and is usually removed in a final deprotection step using stronger acid, similar to Boc-SPPS cleavage conditions, or potentially using specific methods developed for Mtr removal in solution. peptide.compeptide.com
Solution-phase synthesis using this compound allows for better characterization and purification of intermediates, which can be advantageous for complex peptides. However, it can be more labor-intensive and time-consuming compared to SPPS, especially for longer peptides.
Advantages in Large-Scale Manufacturing and Specialized Applications
The use of this compound, within the broader context of Boc chemistry, offers certain advantages in large-scale peptide synthesis and specialized applications. Boc chemistry is a well-established method that can be applied in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis sigmaaldrich.compeptide.com. Solution-phase synthesis, in particular, is often preferred for large-scale production of peptides due to its ability to handle larger quantities of material and facilitate purification through crystallization or precipitation of intermediates polypeptide.com.
Coupling Reagents and Conditions in Solution Phase
In solution-phase peptide synthesis using this compound, the formation of peptide bonds requires efficient coupling reagents and carefully controlled conditions. The coupling reaction involves activating the carboxyl group of this compound (or another protected amino acid) to react with the free amino group of the growing peptide chain.
Common coupling reagents used in peptide synthesis, including solution phase, often include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve reaction rates mdpi.comgoogle.comuninsubria.it. Uronium or phosphonium (B103445) salts such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate) are also frequently employed mdpi.comgoogle.com.
Reactions are typically carried out in organic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) mdpi.comgoogle.com. The presence of a base, such as diisopropylethylamine (DIEA) or triethylamine (TEA), is usually required to neutralize the acid generated during the coupling reaction mdpi.comgoogle.com.
However, it has been noted that when this compound is used in dicyclohexylcarbodiimide-mediated coupling reactions, it can easily lead to the formation of side-products containing more than one arginine residue google.com.
Synthesis of Arginine-Containing Peptides
This compound is a key building block in the synthesis of peptides containing arginine, a residue important for its positive charge and involvement in various biological interactions chempep.com.
Role in Complex Peptide Sequence Assembly
In the assembly of complex peptide sequences, the appropriate protection of the arginine side chain is crucial to prevent branching, lactam formation, and other unwanted reactions that can occur due to the highly reactive guanidine (B92328) group nih.gov. The Mtr group provides a semi-permanent protection that is stable under the acidic conditions used for Boc removal but can be cleaved later in the synthesis using stronger acidic conditions peptide.comrsc.org. This orthogonality allows for the stepwise assembly of complex sequences with control over which protecting groups are removed at each stage.
While the Mtr group can be more difficult to remove compared to newer protecting groups like Pbf, its use in Boc chemistry has been instrumental in the synthesis of various complex peptides peptide.compeptide.com.
Synthesis of Peptides with Specific Biological Activities (e.g., Antithrombotic)
This compound has been used in the synthesis of peptides with specific biological activities, including those with antithrombotic properties. Peptides containing arginine residues are often found in sequences that interact with biological targets, and the ability to synthesize such peptides accurately is vital for research and potential therapeutic development medchemexpress.comnih.gov. The incorporation of protected arginine using this compound allows for the controlled synthesis of these bioactive sequences. Boc-L-Arg(Mtr)-OH is specifically mentioned as an amino acid derivative that can be used to synthesize peptides with antithrombotic activity medchemexpress.com.
Use in Bioorganometallic Conjugate Synthesis
The synthesis of bioorganometallic conjugates, which combine biomolecules like peptides with organometallic complexes, is an emerging area of research. While direct mentions of this compound specifically in bioorganometallic conjugate synthesis are limited in the provided context, the ability to synthesize complex arginine-containing peptides using this building block is foundational for such applications. Arginine's side chain can potentially serve as an attachment point or influence the properties of the conjugate. The orthogonal protection offered by Boc and Mtr groups can be valuable in selectively modifying peptides for conjugation. Cleavage of the peptide from a solid support while retaining side-chain protection, as demonstrated with a phosphate-loaded resin and this compound, indicates the potential for using such protected peptides in subsequent conjugation reactions mdpi.com.
Comparative Analysis with Other Arginine Protecting Groups
Comparison of Acid Lability and Stability
Acid lability is a critical factor for the removal of arginine protecting groups during the final cleavage step in peptide synthesis. Sulfonyl-based protecting groups are commonly used due to their acid-labile nature, allowing for removal under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF) peptide.compeptide.com. The stability of the protected arginine derivative during the synthesis cycles, particularly to the conditions used for removing the temporary α-amino protecting group (like the Boc group in Boc chemistry), is also essential peptide.com.
Mtr vs. Pmc and Pbf
The Mtr group is acid labile and can be removed using TFA in the presence of scavengers like thioanisole (B89551) peptide.comsigmaaldrich.compeptide.com. However, compared to 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), the Mtr group is less acid labile peptide.compeptide.com. Pmc is more acid labile than Mtr, and Pbf is the most labile among these three sulfonyl groups peptide.comnih.gov. This difference in lability means that complete removal of multiple Mtr groups in a peptide sequence can be challenging and may require prolonged reaction times or elevated temperatures, which can lead to undesired side reactions peptide.comsigmaaldrich.comthermofisher.com. Pbf's greater lability makes it particularly useful for synthesizing peptides with multiple arginine residues, as it allows for shorter deprotection times peptide.comthermofisher.com.
Mtr vs. Tosyl and Mts
In Boc chemistry, common arginine protecting groups include Tosyl (Tos) and Mesityl-2-sulfonyl (Mts) peptide.comnih.gov. The Tosyl group is typically removed by strong acids like anhydrous HF peptide.comnih.gov. Mts was developed as a more labile alternative to Tosyl nih.govissuu.com. While Mtr is also used in Boc chemistry, it is generally considered more acid labile than Tosyl and Mts, allowing for deprotection with TFA/thioanisole, whereas Tosyl and Mts often require harsher conditions like HF or TFMSA peptide.comnih.govissuu.com. The relative order of acid lability for some common sulfonyl protectors is generally considered to be Pbf > Pmc > Mtr > Mts > Tos peptide.comissuu.com.
Mtr vs. bis-Boc
The bis-Boc protection involves blocking both Nω and Nω' positions of the guanidino group with tert-butyloxycarbonyl (Boc) groups nih.gov. Both Boc groups are removed under acidic conditions, typically with TFA/H₂O (95:5) at room temperature nih.gov. While bis-Boc protection is removed under standard TFA cleavage conditions, studies have shown that Fmoc-Arg(Boc)₂-OH exhibits a faster kinetic rate of δ-lactam formation compared to other protected arginine derivatives like Fmoc-Arg(Pbf)-OH or Fmoc-Arg(NO₂)-OH, potentially leading to lower coupling efficiency nih.gov. Mtr, being a sulfonyl-based group, has different deprotection characteristics and side reaction profiles compared to the carbamate-based bis-Boc protection.
Mtr vs. NO₂
The nitro (NO₂) group is another protecting group used for arginine, particularly in Boc chemistry peptide.comnih.gov. The NO₂ group is typically removed during HF cleavage or by catalytic hydrogenation or stannous chloride treatment peptide.comnih.govissuu.com. Unlike the sulfonyl groups which are removed by acidolysis, the NO₂ group requires reductive cleavage nih.govissuu.com. While the NO₂ group is stable to various acidic conditions like TFMSA, TMSOTf, and HBr/AcOH, making it useful for protected peptide fragments synthesis, it can undergo side reactions during HF cleavage, potentially leading to ornithine residues peptide.comnih.gov. Compared to Mtr, which is removed by acid, NO₂ offers an orthogonal deprotection strategy. Studies suggest that the electron-withdrawing effect of the NO₂ group can minimize δ-lactam formation during coupling compared to Pbf, although bis-Boc protection is highly prone to this side reaction nih.gov.
Mtr vs. MIS
The 1,2-dimethylindole-3-sulfonyl (MIS) group is a more recently developed protecting group for arginine. It has been shown to be significantly more acid-labile than both Pmc and Pbf rsc.orgub.eduresearchgate.net. This increased lability makes MIS a potentially better option for arginine side chain protection, especially in the synthesis of Arg-rich sequences or acid-sensitive peptides rsc.orgresearchgate.net. Compared to Mtr, MIS offers a higher degree of acid lability, which can facilitate deprotection under milder conditions or shorter reaction times ub.eduresearchgate.net.
Impact on Coupling Efficiency and Side Reaction Profiles
The choice of arginine protecting group not only affects deprotection but also influences coupling efficiency and the occurrence of side reactions during peptide synthesis. The bulky nature of some protecting groups can cause steric hindrance during coupling reactions, potentially leading to incomplete incorporation of the arginine residue biotage.com. Furthermore, the protecting group itself or its cleavage products can participate in side reactions with other amino acid residues in the growing peptide chain google.comsigmaaldrich.com.
Sulfonyl-based protecting groups like Mtr, Pmc, and Pbf, upon cleavage, can generate reactive sulfonyl species that may react with electron-rich amino acid side chains, such as tryptophan, histidine, and tyrosine, leading to unwanted by-products like sulfonation or alkylation google.comsigmaaldrich.comiris-biotech.deug.edu.pl. The Mtr group, being less labile than Pmc and Pbf, may require longer deprotection times, potentially increasing the risk of such side reactions, especially in peptides containing sensitive residues like tryptophan peptide.comsigmaaldrich.com. Using protected derivatives of sensitive amino acids, such as N-in-Boc-tryptophan, can help suppress these side reactions peptide.comsigmaaldrich.com.
The formation of δ-lactam is another significant side reaction associated with arginine during the coupling step, particularly when the carboxylic acid group is activated nih.govissuu.com. This intramolecular cyclization consumes the activated arginine derivative and can lead to deletion sequences in the final peptide nih.gov. The propensity for δ-lactam formation varies depending on the protecting group. Studies have indicated that bis-Boc protection is highly prone to δ-lactam formation, while the NO₂ group shows a lower tendency compared to Pbf nih.gov. The impact of the Mtr group specifically on δ-lactam formation compared to other protecting groups is a crucial consideration for optimizing coupling conditions.
The bulky nature of arginine side chains, along with their protecting groups, can make their incorporation challenging, sometimes requiring techniques like double coupling or extended coupling times to ensure complete reaction biotage.com. The specific steric profile of the Mtr group compared to other protectors like Pbf or Pmc can influence coupling efficiency in different sequence contexts.
Suitability for Different Peptide Synthesis Strategies (Boc vs. Fmoc)
The suitability of Boc-Arg(Mtr)-OH is directly linked to the cleavage and deprotection conditions characteristic of Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies. americanpeptidesociety.org
In Boc chemistry , the Nα-amino group is protected with the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed using relatively mild acid, typically trifluoroacetic acid (TFA). americanpeptidesociety.orggoogle.com Side-chain protecting groups and the linker to the resin are generally more acid-stable and are removed simultaneously using strong acid conditions, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), at the final cleavage step. google.compeptide.com The Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) group, used in this compound, is acid-labile and is removed under the strong acid conditions typically employed for final cleavage in Boc synthesis. peptide.compeptide.com this compound is described as a building block for the introduction of N-terminal arginine residues by Boc SPPS. sigmaaldrich.com
In Fmoc chemistry , the Nα-amino group is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed using a mild base, commonly piperidine. americanpeptidesociety.orggoogle.com Side-chain protecting groups in Fmoc chemistry are typically acid-labile and are removed during the final cleavage from the resin using a strong acid like TFA, usually in the presence of scavengers. google.comthermofisher.com While the Mtr group is acid-labile and can be removed with TFA and scavengers, it is not as acid-labile as some other commonly used arginine protecting groups in Fmoc chemistry, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). thermofisher.compeptide.com
Historically, Mtr was used in both Boc and Fmoc chemistries. peptide.com However, in Fmoc chemistry, Pmc and Pbf have largely replaced Mtr due to the latter's slower deprotection kinetics, especially in peptides containing multiple arginine residues. peptide.comthermofisher.compeptide.com Complete removal of multiple Mtr groups can require prolonged reaction times or elevated temperatures during the final cleavage in Fmoc synthesis, potentially leading to undesired side reactions. thermofisher.compeptide.combzchemicals.com Deprotection of Arg(Mtr) in Fmoc synthesis typically involves treatment with TFA containing scavengers like phenol, and can take approximately 7.5 hours or longer for complete cleavage, particularly with multiple Arg(Mtr) residues. peptide.compeptide.com In contrast, Pbf deprotection is generally faster, often completed within 2-4 hours. thermofisher.com
Furthermore, sulfonyl-based protecting groups like Mtr, Pmc, and Pbf, upon cleavage, can generate reactive species that may modify sensitive amino acid residues, particularly tryptophan, through sulfonation. google.compeptide.comug.edu.pl The extent of this side reaction can depend on the specific protecting group and the proximity of arginine and tryptophan residues in the peptide sequence. google.compeptide.com While scavengers are used to mitigate this, the lability and nature of the cleaved species play a role.
The relative deprotection rates of common arginine side chain protecting groups in Fmoc chemistry are generally ordered as Pbf > Pmc > Mtr > Mts > Tos. peptide.com This indicates that Mtr is less labile than Pbf and Pmc under the acidic conditions used in Fmoc cleavage.
Here is a comparative overview of arginine protecting groups in Boc and Fmoc strategies:
| Protecting Group | Chemistry | Lability | Typical Deprotection Conditions | Notes |
| Tosyl (Tos) | Boc | Acid-labile (strong acid) | HF, TFMSA, or related strong acids | Removed during HF cleavage; can modify Trp. peptide.compeptide.com |
| Nitro (NO₂) | Boc | Acid-labile (strong acid) | HF | Removed during HF cleavage; can lead to ornithine byproducts. peptide.com Stable to TFMSA. peptide.com |
| Mesityl-2-sulfonyl (Mts) | Boc, Fmoc | Acid-labile | Acid (e.g., TFA with scavengers in Fmoc) | More easily removed than Tos; deprotection can be slow for multiple Arg. peptide.com |
| Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) | Boc, Fmoc | Acid-labile | Strong acid (Boc cleavage); TFA with scavengers (Fmoc cleavage) | Removed during strong acid cleavage in Boc. peptide.compeptide.com Less labile than Pmc/Pbf in Fmoc; requires longer deprotection for multiple Arg. thermofisher.compeptide.com Can sulfonate Trp. google.com |
| Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | Fmoc | More acid-labile than Mtr | TFA with scavengers | More useful for multiple Arg than Mtr; deprotection can still be lengthy. thermofisher.compeptide.com Can sulfonate Trp. google.com Difficult to scavenge. thermofisher.com |
| Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Fmoc | Most acid-labile among common sulfonyl groups | TFA with scavengers | Most widely used in Fmoc due to balance of stability and deprotection ease; deprotection generally faster. thermofisher.comnih.gov Can sulfonate Trp. google.com |
| Bis-Boc (Nω,Nω'-Boc₂) | Fmoc | Acid-labile (relatively mild acid) | TFA-H₂O (95:5) | Removed relatively quickly; highly prone to δ-lactam formation. nih.gov |
Challenges and Future Directions in Research on Arginine Protection
Minimizing Side Reactions during Deprotection and Cleavage
The removal of arginine protecting groups, including Mtr, during the final cleavage of the peptide from the resin and global deprotection step is a critical phase prone to side reactions. The Mtr group, a sulfonyl-based protecting group, is typically removed using strong acids like trifluoroacetic acid (TFA), often in the presence of scavengers. mdpi.com
One significant side reaction associated with the cleavage of sulfonyl-based protecting groups like Mtr, Pmc, and Pbf is the sulfonation of sensitive amino acid residues, particularly tryptophan (Trp), serine (Ser), and threonine (Thr). sigmaaldrich.comnih.gov This occurs when reactive species generated during the deprotection of the arginine side chain react with the nucleophilic side chains of these residues. sigmaaldrich.compeptide.com Sulfonation of tryptophan by products from Mtr, Pmc, and Pbf cleavage has been specifically documented. sigmaaldrich.comgoogle.com
Another potential side reaction is the formation of ornithine residues, which can occur during the stepwise peptide chain elongation or the final cleavage, depending on the protecting group used. nih.gov While the NO2 group has been revisited for its ability to prevent delta-lactam formation, it can lead to ornithine residues during cleavage. researchgate.netpeptide.com Delta-lactam formation is considered a severe side reaction during the incorporation of Arg. nih.gov
To minimize these side reactions, the use of appropriate scavengers in the cleavage cocktail is crucial. sigmaaldrich.com Scavengers trap the reactive species released from the protecting groups, preventing them from modifying the peptide chain. For instance, using Fmoc-Trp(Boc) has been recommended to eliminate the sulfonation of tryptophan by products from Mtr, Pmc, and Pbf deprotection. sigmaaldrich.com A mixture of thioanisole (B89551)/thiocresol has been found to be effective in suppressing sulfonation. nih.gov However, even with scavengers, prolonged exposure to acidic conditions can lead to modifications of sensitive residues like Met, Cys, and unprotected Trp. thermofisher.com
Strategies for Synthesizing Difficult Sequences and Arginine-Rich Peptides
Synthesizing peptides containing multiple arginine residues or those with challenging sequences can be particularly difficult. The presence of multiple protected arginine residues, especially with a group like Mtr that requires extended deprotection times, exacerbates the issues of incomplete deprotection and side reaction accumulation. sigmaaldrich.comthermofisher.com
Strategies to overcome these difficulties include optimizing coupling and deprotection conditions, using more efficient coupling reagents, and exploring alternative protecting group strategies. For sequences with multiple Arg(Mtr) residues, extended cleavage times may be necessary, but this must be balanced against the potential for increased side reactions. sigmaaldrich.comthermofisher.com Monitoring the removal of the protecting group by HPLC can be useful in optimizing cleavage conditions. sigmaaldrich.com
The development of more labile protecting groups like Pbf has significantly improved the synthesis of arginine-rich peptides by reducing the required deprotection times. peptide.comthermofisher.com Additionally, research into using side-chain unprotected arginine in SPPS under specific conditions is being explored as a way to avoid the challenges associated with deprotection altogether, although this approach has its own set of considerations regarding side reactions during coupling. google.comrsc.org
Optimization of Deprotection Conditions for Scalability
Scaling up peptide synthesis for industrial production requires efficient and robust protocols. The deprotection step, particularly for residues like arginine, needs to be optimized for larger scales to ensure complete removal of the protecting group while minimizing reaction time, reagent consumption, and side product formation. ug.edu.pl
Optimization efforts focus on identifying cleavage cocktails that are effective yet minimize reaction times and the generation of problematic byproducts. The choice of resin and linker also plays a role in the efficiency of cleavage and deprotection. thermofisher.com Exploring alternative deprotection methods or more labile protecting groups that are amenable to faster and cleaner removal at scale are crucial for improving the scalability of arginine-containing peptide synthesis.
Addressing Economic Considerations in Industrial Peptide Synthesis
From an economic perspective, the development of less expensive protecting groups, more efficient coupling and deprotection strategies that reduce reagent consumption, and alternative synthesis approaches that minimize the need for extensive side-chain protection are all critical for making peptide synthesis more economically viable on an industrial scale. mdpi.comug.edu.pl The atom economy of the synthesis process is also an important consideration, with protected arginine incorporation having a relatively low atom economy. researchgate.netrsc.org
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Boc-Arg(Mtr)-OH in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : this compound is typically incorporated using Fmoc/t-Bu or Boc chemistry. Key steps include:
- Pre-activation of the amino acid with coupling agents (e.g., HBTU, HATU) in DMF or DCM.
- Monitoring coupling efficiency via Kaiser or chloranil tests.
- Deprotection of the Boc group using TFA (trifluoroacetic acid) while retaining the Mtr group.
Characterization via H/C NMR and HPLC ensures purity (>97%) and correct stereochemistry .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : Confirm the presence of Boc (δ ~1.4 ppm for tert-butyl) and Mtr (aromatic protons at δ 6.5–7.2 ppm).
- Mass Spectrometry (MS) : Verify molecular weight (CHNO, MW 412.43).
- HPLC : Assess purity under reverse-phase conditions (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient).
Reproducibility requires detailed documentation per journal guidelines .
Q. How can researchers mitigate common side reactions during this compound incorporation?
- Methodological Answer :
- Racemization : Use low-temperature coupling (0–4°C) and minimize base exposure.
- Incomplete Deprotection : Optimize TFA concentration and reaction time.
- Byproduct Formation : Purify via flash chromatography or preparative HPLC.
Validate results with orthogonal analytical methods .
Advanced Research Questions
Q. How can coupling efficiency of this compound in automated peptide synthesis be optimized?
- Methodological Answer :
- Solvent Selection : Use DCM:DMF (1:1) to balance solubility and swelling of resin.
- Coupling Agents : HATU/DIPEA outperforms HBTU in sterically hindered environments.
- Double Coupling : Apply for sequences with high aggregation propensity.
Monitor real-time via in-line FTIR or UV monitoring .
Q. What strategies resolve contradictory data on this compound stability under acidic conditions?
- Methodological Answer :
- Controlled Replication : Repeat experiments with standardized TFA concentrations (20–50% v/v).
- Analytical Triangulation : Combine HPLC, LC-MS, and F NMR to track decomposition products.
- Environmental Controls : Ensure consistent temperature and humidity during reactions.
Report findings using SRQR (Standards for Reporting Qualitative Research) guidelines .
Q. How can computational methods predict Mtr group deprotection kinetics?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate TFA interaction with the Mtr-protected guanidino group.
- Quantum Mechanics (QM) : Calculate transition states for sulfonamide cleavage.
Validate predictions with experimental kinetic studies (e.g., Arrhenius plots) .
Q. How to design a study comparing this compound with other arginine protecting groups (e.g., Pmc, Pbf)?
- Methodological Answer :
- PICO Framework :
- Population : Peptide sequences with multiple arginine residues.
- Intervention : this compound vs. Fmoc-Arg(Pmc)-OH.
- Comparison : Coupling efficiency, deprotection ease, and side reactions.
- Outcome : Yield, purity, and scalability.
Use factorial design to isolate variables (e.g., solvent, temperature) .
Methodological Frameworks
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
- Data Analysis : Follow structured workflows (e.g., cleaning → transformation → modeling → validation) to address contradictions .
- Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail and supplementary data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
